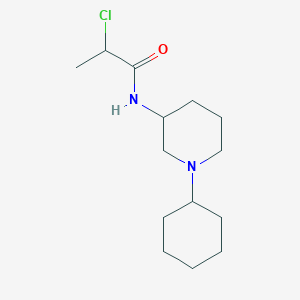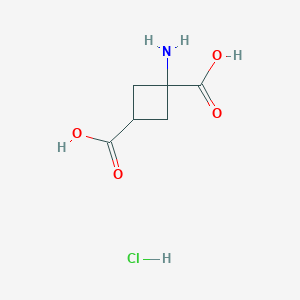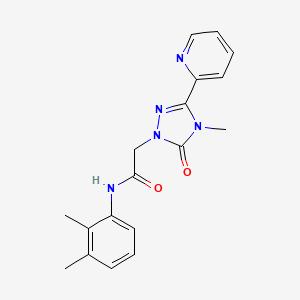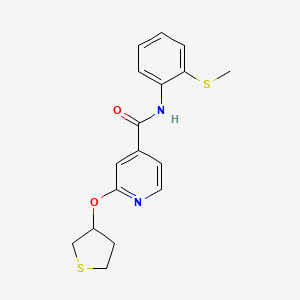![molecular formula C23H20FN5O2 B2771935 2-(4-{2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethoxy}phenyl)quinoxaline CAS No. 1251667-78-3](/img/structure/B2771935.png)
2-(4-{2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethoxy}phenyl)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-{2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethoxy}phenyl)quinoxaline” is a complex organic molecule. It is related to a class of compounds that are used in the development of drugs . The structure includes a quinoxaline group, a piperazine ring, and a dimethylphenyl group .
Synthesis Analysis
The synthesis of similar compounds often involves a multi-step protocol . The process typically starts with the preparation of a 1,2,4-triazole derivative, followed by a Mannich reaction . The product is then purified by crystallization from ethanol and characterized by NMR and IR spectroscopy, as well as HRMS .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as NMR and IR spectroscopy, as well as HRMS . These techniques allow for the identification of the various functional groups present in the molecule and the determination of the overall molecular structure .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied using in vitro assays . These studies have shown that these compounds have affinity for certain receptors, such as the alpha1-adrenergic receptor .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various analytical techniques. For example, NMR and IR spectroscopy can provide information about the chemical structure of the compound, while HRMS can provide information about the molecular weight .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
The chemical compound under discussion has structural similarities with various synthesized piperazinyl quinolones and quinoxaline derivatives that have been explored for their antimicrobial activity. For instance, Foroumadi et al. (2005) synthesized a series of piperazinyl quinolones that exhibited significant antimicrobial activity against both Gram-positive and Gram-negative microorganisms, highlighting the potential utility of structurally similar compounds in antimicrobial research (Foroumadi et al., 2005).
Stability Under Stressful Conditions
Gendugov et al. (2021) focused on the stability of a pharmaceutical substance structurally related to quinoxaline derivatives under stress conditions. This study is crucial for understanding the compound's stability and potential degradation pathways, which can inform its handling and storage in scientific research applications (Gendugov et al., 2021).
Antitumor Activity
A novel quinoxalinyl-piperazine compound demonstrated significant antitumor activity, showing promise as an anti-tumor agent. Its structural similarity to the compound suggests potential research applications in developing novel anticancer therapeutics (Lee et al., 2011).
Anti-inflammatory Properties
Smits et al. (2008) identified 2-(4-methyl-piperazin-1-yl)-quinoxaline derivatives as potent H4 receptor ligands with significant anti-inflammatory properties in vivo. This indicates the potential of quinoxaline derivatives, including the compound of interest, in the development of new anti-inflammatory drugs (Smits et al., 2008).
Synthesis of Drug-like Molecules
The synthesis of novel “drug-like” small molecules based on quinoxaline, including the compound of interest, has been explored for their potential applications in pharmaceutical development. This research underscores the compound's utility in the design and development of new therapeutic agents (Rao et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
1-(4-fluoro-3-methylphenyl)-N-[(2-methoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O2/c1-15-12-18(9-10-19(15)24)29-22(17-7-5-11-25-13-17)21(27-28-29)23(30)26-14-16-6-3-4-8-20(16)31-2/h3-13H,14H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSPVBJWONMCCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3OC)C4=CN=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluoro-3-methylphenyl)-N-[(2-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-dimethylphenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)




![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2771862.png)



![Benzo[c][1,2,5]thiadiazol-5-yl(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2771871.png)
![2-(4-methoxyphenyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2771872.png)

![4-[(E)-2-(2-ethoxyphenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2771875.png)